CID 102118034
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Overview
Description
CID 102118034 is an organotin compound with the molecular formula C11H21Sn. It is a derivative of trimethylstannane, where one of the methyl groups is replaced by a 4-methylbenzyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 102118034 can be synthesized through a stannylation reaction. One common method involves the reaction of 4-methylbenzyl chloride with trimethyltin lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyltrimethylstannane may involve the use of more scalable methods, such as the reaction of 4-methylbenzyl bromide with hexamethyldistannane in the presence of a catalyst. This method offers good yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: CID 102118034 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Stille Coupling: Palladium catalysts like Pd(PPh3)4 are often employed under inert conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methylbenzyl iodide when sodium iodide is the nucleophile.
Coupling Reactions: Various biaryl compounds can be synthesized through Stille coupling.
Scientific Research Applications
CID 102118034 has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylbenzyltrimethylstannane in chemical reactions involves the transfer of the trimethylstannyl group to a substrate. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Benzyltrimethylstannane: Similar structure but without the methyl group on the benzyl ring.
Phenyltrimethylstannane: Contains a phenyl group instead of a 4-methylbenzyl group.
Uniqueness: CID 102118034 is unique due to the presence of the 4-methyl group, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
Properties
CAS No. |
19962-42-6 |
---|---|
Molecular Formula |
C11H21Sn |
Molecular Weight |
271.999 |
IUPAC Name |
methane;3-methyl-6-methylidenecyclohexa-1,4-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1H2,2H3;3*1H4; |
InChI Key |
VBIHSZOFCSXPBJ-UHFFFAOYSA-N |
SMILES |
C.C.C.C[C]1C=CC(=C)C=C1.[Sn] |
Origin of Product |
United States |
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